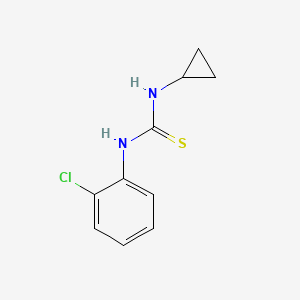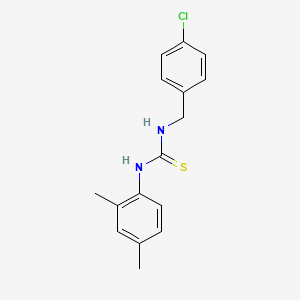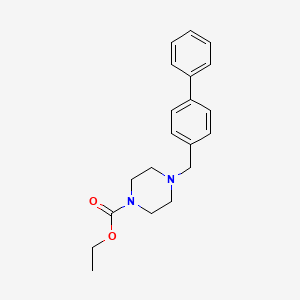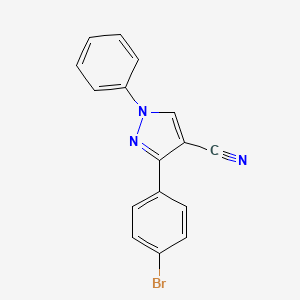![molecular formula C13H21ClN2 B5720242 (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DMBA, is a chemical compound that belongs to the class of phenethylamines. It has been widely used in scientific research due to its potential as a psychostimulant and its ability to interact with the central nervous system.
作用機序
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychostimulant effects of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine also acts as a serotonin receptor agonist, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which are common physiological effects of psychostimulant drugs. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have antidepressant effects in animal models, possibly due to its serotonin receptor agonist activity.
実験室実験の利点と制限
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-documented psychostimulant effects. However, (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has some limitations as well. Its effects on the central nervous system are not fully understood, and its potential for abuse and addiction is a concern. Additionally, (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several potential future directions for research on (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. One area of interest is its potential as a treatment for ADHD and narcolepsy. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine may also have potential as an antidepressant, although more research is needed in this area. Additionally, further research is needed to fully understand the mechanism of action of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine and its effects on the central nervous system. Finally, studies in humans are needed to establish the safety and efficacy of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine as a potential therapeutic agent.
合成法
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by reacting 3-chlorobenzaldehyde with 2-(dimethylamino)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine as a white solid. The purity of the compound can be further improved by recrystallization.
科学的研究の応用
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used in scientific research to study its effects on the central nervous system. Its psychostimulant properties have been investigated in animal models, and it has been found to increase locomotor activity and induce hyperactivity. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVCQMBNIQYYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429638 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)

![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)